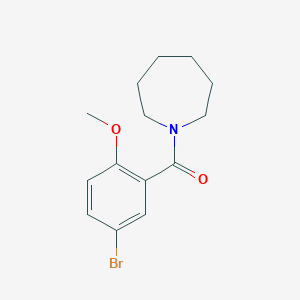

![molecular formula C16H20N2O4S B268388 N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B268388.png)

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide, also known as FSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FSBA is a sulfonamide-based reagent that is commonly used for labeling proteins and peptides. It is a highly reactive compound that can covalently modify the amino groups of lysine residues in proteins, thereby allowing for the identification and analysis of protein-protein interactions.

Mechanism of Action

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide works by reacting with the amino groups of lysine residues in proteins. The reaction is highly specific and occurs under mild conditions. The resulting covalent bond between N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide and the lysine residue can be stable enough to withstand harsh experimental conditions, such as denaturation and proteolysis.

Biochemical and Physiological Effects:

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not significantly alter protein structure or function, and it does not affect protein stability or activity. Furthermore, N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide is not toxic to cells at concentrations commonly used in research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide in lab experiments is its high specificity for lysine residues. This allows for the precise labeling of specific proteins and the identification of protein-protein interactions. Additionally, N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide is relatively easy to use and can be incorporated into a variety of experimental protocols.

One limitation of using N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide is that it can only label lysine residues that are accessible to the reagent. This means that some lysine residues may not be labeled, which can limit the accuracy of the results. Additionally, N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide can be expensive to purchase, which can be a barrier to its use in some research settings.

Future Directions

There are numerous future directions for research involving N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide. One area of interest is the development of new labeling strategies that can overcome the limitations of current methods. For example, researchers are exploring the use of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide in combination with other reagents to increase the coverage of labeled lysine residues.

Another area of interest is the use of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide in the study of protein-protein interactions in complex biological systems. Researchers are exploring the use of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide in combination with mass spectrometry to identify interacting proteins in cells and tissues.

Overall, N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide is a powerful tool for studying protein-protein interactions and has numerous applications in scientific research. As research in this area continues to evolve, it is likely that new applications and strategies for using N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide will emerge.

Synthesis Methods

The synthesis of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide involves the reaction of 4-aminobenzenesulfonamide with 2-furylacetaldehyde in the presence of sodium cyanoborohydride. The resulting product is then reacted with 2,2-dimethylpropionyl chloride to yield N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide. The synthesis of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide is a relatively straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide has found numerous applications in scientific research, particularly in the field of proteomics. It is commonly used as a cross-linking reagent for studying protein-protein interactions. N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide can be used to label specific lysine residues in proteins, thereby allowing for the identification of interacting proteins. This information can be used to gain insights into protein function and signaling pathways.

properties

Product Name |

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide |

|---|---|

Molecular Formula |

C16H20N2O4S |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C16H20N2O4S/c1-16(2,3)15(19)18-12-6-8-14(9-7-12)23(20,21)17-11-13-5-4-10-22-13/h4-10,17H,11H2,1-3H3,(H,18,19) |

InChI Key |

LAEXTEDOITVLEM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268306.png)

![N-[3-(benzyloxy)phenyl]butanamide](/img/structure/B268314.png)

![2-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B268316.png)

![N-benzyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268317.png)

![N-[2-(allyloxy)phenyl]-N'-phenylurea](/img/structure/B268319.png)

![3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268321.png)

![3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B268322.png)

![N-[3-(allyloxy)phenyl]-2,4-difluorobenzamide](/img/structure/B268324.png)

![N-[2-(4-methylphenoxy)ethyl]propan-2-amine](/img/structure/B268325.png)

![4-[(4-Chloronaphthalen-1-yl)oxy]piperidine](/img/structure/B268328.png)

![N-{4-[(butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268329.png)